3-methyl-N'-[(E)-(5-methylthiophen-2-yl)methylidene]-1H-pyrazole-5-carbohydrazide 3-methyl-N'-[(E)-(5-methylthiophen-2-yl)methylidene]-1H-pyrazole-5-carbohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15663080
InChI: InChI=1S/C11H12N4OS/c1-7-5-10(14-13-7)11(16)15-12-6-9-4-3-8(2)17-9/h3-6H,1-2H3,(H,13,14)(H,15,16)/b12-6+
SMILES:
Molecular Formula: C11H12N4OS
Molecular Weight: 248.31 g/mol

3-methyl-N'-[(E)-(5-methylthiophen-2-yl)methylidene]-1H-pyrazole-5-carbohydrazide

CAS No.:

Cat. No.: VC15663080

Molecular Formula: C11H12N4OS

Molecular Weight: 248.31 g/mol

* For research use only. Not for human or veterinary use.

3-methyl-N'-[(E)-(5-methylthiophen-2-yl)methylidene]-1H-pyrazole-5-carbohydrazide -

Specification

Molecular Formula C11H12N4OS
Molecular Weight 248.31 g/mol
IUPAC Name 5-methyl-N-[(E)-(5-methylthiophen-2-yl)methylideneamino]-1H-pyrazole-3-carboxamide
Standard InChI InChI=1S/C11H12N4OS/c1-7-5-10(14-13-7)11(16)15-12-6-9-4-3-8(2)17-9/h3-6H,1-2H3,(H,13,14)(H,15,16)/b12-6+
Standard InChI Key QNHHFKNLHNQUFC-WUXMJOGZSA-N
Isomeric SMILES CC1=CC=C(S1)/C=N/NC(=O)C2=NNC(=C2)C
Canonical SMILES CC1=CC=C(S1)C=NNC(=O)C2=NNC(=C2)C

Introduction

The compound 3-methyl-N'-[(E)-(5-methylthiophen-2-yl)methylidene]-1H-pyrazole-5-carbohydrazide is a Schiff base derivative formed by the condensation of a hydrazide with an aldehyde. It belongs to the class of heterocyclic compounds, which are widely studied for their diverse biological and chemical properties. The structure includes a pyrazole ring, a methyl-substituted thiophene group, and a hydrazone linkage, making it an interesting candidate for pharmaceutical and material science applications.

Synthesis of the Compound

The synthesis of 3-methyl-N'-[(E)-(5-methylthiophen-2-yl)methylidene]-1H-pyrazole-5-carbohydrazide involves a condensation reaction between:

  • 3-methyl-1H-pyrazole-5-carbohydrazide (the hydrazide precursor)

  • 5-methylthiophene-2-carboxaldehyde (the aldehyde precursor)

Reaction Conditions

  • Solvent: Absolute ethanol

  • Catalyst: Acidic or basic catalysts (e.g., acetic acid or triethylamine)

  • Reaction Temperature: Reflux (~80 °C)

  • Reaction Time: Typically 3–6 hours

The reaction yields the Schiff base as a yellow to orange crystalline solid after recrystallization.

Characterization Techniques

To confirm the structure of the compound, several spectroscopic and analytical techniques are used:

Infrared (IR) Spectroscopy

Characteristic peaks:

  • C=O\text{C=O}: ~1680 cm1^{-1}

  • C=N\text{C=N} (azomethine group): ~1600 cm1^{-1}

  • NH\text{NH}: ~3300 cm1^{-1}

Nuclear Magnetic Resonance (NMR)

  • 1H NMR^1\text{H NMR}:

    • Signals for methyl groups (CH3\text{CH}_3): ~2.4 ppm

    • Aromatic protons from thiophene and pyrazole: ~6–8 ppm

    • Hydrazone proton (NH\text{NH}): ~10–12 ppm

Mass Spectrometry (MS)

The molecular ion peak (M+M^+) at m/z = 248 confirms the molecular weight.

Biological Activities

Schiff bases derived from heterocycles like pyrazole and thiophene are known for their wide range of biological activities, including:

Antimicrobial Activity

The compound may exhibit antibacterial and antifungal properties due to its ability to interact with microbial enzymes via the azomethine group.

Antioxidant Potential

The conjugated system can scavenge free radicals, making it a potential antioxidant agent.

Pharmaceuticals

The compound's structural features make it a promising candidate for drug development targeting:

  • Infectious diseases

  • Oxidative stress-related disorders

  • Inflammatory conditions

Material Science

The conjugated system may also find applications in organic electronics or as ligands in coordination chemistry.

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